molecular formula C16H15N3O2S B10890337 Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)- CAS No. 83408-88-2

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)-

Cat. No.: B10890337
CAS No.: 83408-88-2
M. Wt: 313.4 g/mol
InChI Key: UCCAGDLBQHYKMU-UHFFFAOYSA-N
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Description

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)- is a complex organic compound that features a benzimidazole ring, a thioether linkage, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)- typically involves the following steps:

    Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the thioether linkage. This reaction often requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiol group.

    Acetamide Formation: The final step involves the acylation of the amine group with an acyl chloride or anhydride to form the acetamide moiety. This reaction is typically carried out in the presence of a base such as triethylamine (TEA) to neutralize the generated hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group in the compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, demethylation can be achieved using boron tribromide (BBr3).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: Pd/C, H2

    Substitution: BBr3

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)- has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors associated with diseases.

    Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzimidazole ring is known to interact with nucleic acids and proteins, potentially affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Aminophenyl)-1H-benzimidazol-5-amine
  • 4-Phenylimidazole

Comparison

Compared to similar compounds, Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)- is unique due to the presence of the methoxyphenyl group and the thioether linkage. These structural features may confer distinct chemical and biological properties, such as increased lipophilicity or specific binding interactions.

Properties

CAS No.

83408-88-2

Molecular Formula

C16H15N3O2S

Molecular Weight

313.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C16H15N3O2S/c1-21-14-9-5-4-8-13(14)17-15(20)10-22-16-18-11-6-2-3-7-12(11)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19)

InChI Key

UCCAGDLBQHYKMU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N2

Origin of Product

United States

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